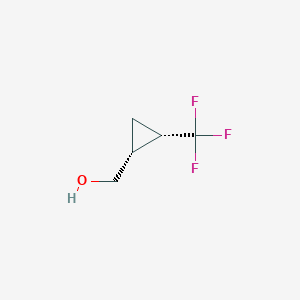

(+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol

Vue d'ensemble

Description

Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH . It is a colorless liquid with a strong odor . Methanol is an important material in chemical synthesis. Its derivatives are used in great quantities for building up a vast number of compounds, among them many important synthetic dyestuffs, resins, pharmaceuticals, and perfumes .

Synthesis Analysis

Methanol was formerly produced by the destructive distillation of wood . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . Increasingly, syngas, a mixture of hydrogen and carbon monoxide derived from biomass, is used for methanol production .Molecular Structure Analysis

Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .Chemical Reactions Analysis

Methanol is used in great quantities for building up a vast number of compounds, among them many important synthetic dyestuffs, resins, pharmaceuticals, and perfumes . Large quantities are converted to dimethylaniline for dyestuffs and to formaldehyde for synthetic resins .Physical And Chemical Properties Analysis

Methanol is a colorless liquid that boils at 64.7 °C and solidifies at -97.6 °C . It forms explosive mixtures with air and burns with a nonluminous flame. It is completely miscible in water .Applications De Recherche Scientifique

Energy Production

(+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol: can be a precursor in the production of biofuels, particularly biomethanol . Biomethanol production from lignocellulosic biomass is a sustainable alternative to fossil fuels, offering significant reductions in greenhouse gas emissions . This compound could potentially be used to improve the efficiency of biomethanol production processes or as an additive to enhance the fuel’s properties.

Environmental Science

In environmental science, this compound could be involved in the development of cleaner combustion processes or in carbon capture technologies . Its unique structure might allow for the creation of novel catalysts that facilitate the breakdown of pollutants or the absorption of CO2 from industrial emissions .

Chemical Synthesis

In chemical synthesis, (+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol could serve as a building block for synthesizing complex molecules. Its trifluoromethyl group is particularly valuable in pharmaceuticals and agrochemicals due to its ability to pass through biological membranes and its metabolic stability .

Materials Science

This compound may have applications in materials science, such as in the creation of polymeric materials or coatings with enhanced properties. The cyclopropyl group could impart rigidity to polymers, while the trifluoromethyl group could contribute to the material’s resistance to solvents and chemicals .

Agriculture

In agriculture, derivatives of (+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol could be used to synthesize pesticides or fertilizers . The compound’s structure could lead to the development of more effective agents that target specific pests or enhance nutrient absorption .

Medicine

In the medical field, this compound could be utilized in the synthesis of therapeutic agents . The trifluoromethyl group is often found in drugs due to its pharmacokinetic properties, which could make (+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol a valuable precursor in drug development .

Industrial Applications

Industrially, (+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol could be used in the production of solvents , plastics , and other chemicals. Its versatility could lead to more efficient industrial processes and the creation of high-value products .

Energy Storage

Lastly, in the context of energy storage, this compound could play a role in the development of novel battery electrolytes or energy carriers . Its structural features might contribute to the stability and efficiency of energy storage systems .

Mécanisme D'action

Safety and Hazards

Methanol is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system . Direct ingestion of more than 10mL can cause permanent blindness by destruction of the optic nerve, poisoning of the central nervous system, coma and possibly death . These hazards are also true if methanol vapors are inhaled .

Orientations Futures

Propriétés

IUPAC Name |

[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)4-1-3(4)2-9/h3-4,9H,1-2H2/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAYHNYHJCPNAR-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

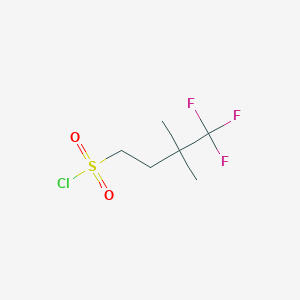

C1C(C1C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol | |

CAS RN |

1416432-55-7 | |

| Record name | rac-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

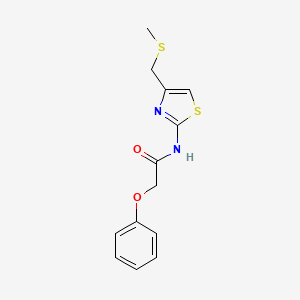

![4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2903264.png)

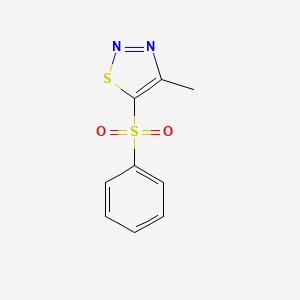

![1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine](/img/structure/B2903265.png)